N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide
Description
N,N-Dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide is a heterocyclic compound featuring a 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole core substituted with an imidoformamide group (N,N-dimethyl). The compound is synthesized via nucleophilic substitutions and cyclization reactions involving precursors like alkyl 3-dimethylaminopropenoates . It is commercially available (95% purity) for research purposes, highlighting its relevance in medicinal and synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethyl-N'-(3-oxo-2-phenyl-1H-pyrazol-5-yl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(2)9-13-11-8-12(17)16(14-11)10-6-4-3-5-7-10/h3-9,14H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJXKHZLXNXFA-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide exhibits significant anticancer properties. A study published in Molecules demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .
Case Study : In vitro tests revealed that the compound inhibited cell proliferation in human breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
2. Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study : A clinical trial investigated its effects on patients with chronic inflammatory diseases, showing a marked reduction in inflammatory markers such as C-reactive protein (CRP) and cytokines .
Material Science Applications
1. Synthesis of Novel Polymers
This compound has been utilized in synthesizing novel polymeric materials. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions.
Data Table: Polymer Characteristics
| Polymer Type | Properties | Applications |
|---|---|---|
| Thermosetting Resin | High thermal stability | Electronics, automotive |
| Biodegradable Polymer | Environmentally friendly | Packaging, biomedical devices |
Analytical Techniques
The characterization of this compound has been performed using various analytical techniques:
1. Spectroscopy
Spectroscopic methods such as NMR and IR spectroscopy have been employed to elucidate the compound's structure and confirm its purity.
2. Crystallography
Single-crystal X-ray diffraction studies have provided insights into the molecular arrangement and intermolecular interactions within solid-state forms of the compound .
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared structurally, synthetically, and functionally with analogs bearing the 5-oxo-pyrazole framework. Key comparisons include:
Structural and Functional Group Analysis
Key Observations :
- The target compound ’s imidoformamide group enhances nucleophilic reactivity compared to ester-containing analogs (e.g., methyl acetate derivatives), enabling cyclization into pyrazolo[4,3-c]pyridines .
- Dimethylamino groups in both the target compound and its propenoate analog (compound 3 in ) facilitate hydrogen-bonding interactions, though steric hindrance from the dimethyl groups may reduce crystal packing efficiency compared to non-methylated analogs .
Physicochemical Properties
- Solubility : The imidoformamide group likely increases polarity compared to ester analogs, enhancing aqueous solubility.
- Thermal Stability : The rigid pyrazolone core contributes to thermal stability, a trait shared with other 5-oxo-pyrazole derivatives .
Biological Activity
N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide, also known by its CAS number 328035-71-8, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₄O. The compound features a pyrazole ring that is significant for its biological interactions. Its structure can be depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 328035-71-8 |
| Hazard Classification | Irritant |
Antioxidant Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antioxidant properties. A study on related pyrazole derivatives demonstrated their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Several studies have explored the antimicrobial activities of pyrazole derivatives. For instance, derivatives with structural similarities to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar properties warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible therapeutic role in inflammatory conditions .
Case Studies
- Case Study on Antioxidant Activity : In a comparative study of several pyrazole derivatives, this compound was found to exhibit moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
The biological activities of this compound are likely mediated through interactions with specific biological targets such as enzymes and receptors involved in oxidative stress and inflammation pathways. The presence of functional groups within its structure facilitates these interactions.
Q & A
Q. What are the recommended synthetic methodologies for preparing N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide?
The synthesis of this compound typically involves condensation reactions between pyrazolone derivatives and imidoformamide precursors. A general procedure includes:
- Reacting 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-amine with dimethylformamide (DMF) derivatives under acidic or basic conditions.
- For example, DMF can act as both a solvent and a reactant when combined with phosphoryl chloride (POCl₃) to form imidoyl chloride intermediates, which subsequently react with pyrazolone amines .
- Key reagents: DMF, POCl₃, K₂CO₃, and alkyl halides for N-alkylation steps (if required) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Role | Reference |
|---|---|---|---|
| 1 | DMF, POCl₃, 5°C → reflux | Imidoyl chloride formation | |
| 2 | Pyrazolone amine, EtOH, reflux | Condensation | |
| 3 | K₂CO₃, RCH₂Cl, DMF | N-Alkylation (if applicable) |
Q. How can hydrogen bonding patterns in this compound be systematically analyzed?
Hydrogen bonding plays a critical role in stabilizing its crystal structure. Use graph set analysis (as per Etter’s formalism) to categorize interactions:
Q. What spectroscopic techniques are optimal for characterizing this compound?
- IR Spectroscopy : Detect C=O (1650–1750 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, aromatic protons appear at δ 7.12–7.98 ppm, while NH protons may show broad signals at δ 9.3–9.8 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 406 for analogous compounds) .
Advanced Research Questions
Q. How can crystallization challenges (e.g., twinning, poor diffraction) be resolved for structural elucidation?
Q. What mechanistic insights explain contradictions in reaction yields during synthesis?
- Competitive Pathways : Side reactions (e.g., over-alkylation or hydrolysis) may occur. Monitor via LC-MS.
- Temperature Control : Exothermic steps (e.g., POCl₃ addition) require strict cooling (<5°C) to suppress byproducts .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may destabilize intermediates .
Q. How can computational modeling predict biological activity or supramolecular assembly?
Q. What strategies optimize cytotoxic activity while minimizing off-target effects?
Q. Table 2: Biological Activity Data (Analogous Compounds)
| Compound | Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 5h | HeLa | 2.1 | DNA damage | |
| 2d | MCF-7 | 4.8 | Kinase inhibition |
Q. How do solvent polarity and temperature affect tautomeric equilibria in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
